molecular formula C21H21NO4 B11636245 4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Katalognummer: B11636245
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: FLIHIGOPYRUHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is an organic compound that belongs to the class of alkyl-phenylketones This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanoate group containing an isoindoline-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of tert-butylphenol with phthalic anhydride to form the intermediate isoindoline-1,3-dione derivative. This intermediate is then reacted with a suitable propanoate derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety is known to interact with various biological targets, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-tert-butylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its specific structural features, including the tert-butyl group and the isoindoline-1,3-dione moiety.

Eigenschaften

Molekularformel

C21H21NO4

Molekulargewicht

351.4 g/mol

IUPAC-Name

(4-tert-butylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C21H21NO4/c1-13(22-18(23)16-7-5-6-8-17(16)19(22)24)20(25)26-15-11-9-14(10-12-15)21(2,3)4/h5-13H,1-4H3

InChI-Schlüssel

FLIHIGOPYRUHLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC1=CC=C(C=C1)C(C)(C)C)N2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.